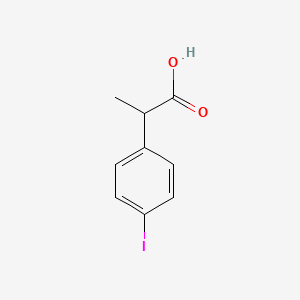

2-(4-碘苯基)丙酸

概述

描述

2-(4-Iodophenyl)propanoic acid is a chemical compound that belongs to the family of arylpropanoic acids. It is characterized by the presence of an iodine atom attached to the phenyl ring, which can significantly influence its chemical reactivity and physical properties. The compound is structurally related to various other arylpropanoic acids, some of which are known for their anti-inflammatory and analgesic activities, such as ibuprofen and ketoprofen .

Synthesis Analysis

The synthesis of compounds related to 2-(4-Iodophenyl)propanoic acid often involves multi-step reactions that may include condensation, reduction, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions such as the Kondakof condensation, Diels-Alder reaction, and reductive processes . Additionally, enantioselective syntheses have been reported, where control of stereochemistry is crucial for the biological activity of the compounds . The introduction of iodine into the phenyl ring can be achieved through various halogenation techniques, which are not explicitly detailed in the provided papers but are well-established in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2-(4-Iodophenyl)propanoic acid and its derivatives can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. These techniques allow for the determination of the connectivity of atoms within the molecule and the identification of functional groups . X-ray crystallography can also be used to determine the crystal structure and stereochemistry of the compound, providing detailed insights into its three-dimensional conformation .

Chemical Reactions Analysis

Arylpropanoic acids can undergo various chemical reactions, including esterification, acid-catalyzed ring closure, and radical fragmentation. For example, the acid-catalyzed ring closure of a related compound, 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, leads to the formation of indanone derivatives . The presence of the iodine substituent in 2-(4-Iodophenyl)propanoic acid can facilitate further functionalization through metal-catalyzed coupling reactions, which are a cornerstone in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodophenyl)propanoic acid are influenced by the presence of the iodine atom. Iodine is a heavy and polarizable halogen, which can impact the compound's melting point, boiling point, and solubility. The electronic properties of the molecule, such as its absorption spectrum and electrochemical behavior, can be studied using ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry . Additionally, the compound's thermal stability can be assessed using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) . Liquid crystalline behavior and phase transitions can be characterized by Differential Scanning Calorimetry (DSC) and Polarizing Microscopy (POM), which may be relevant for derivatives of 2-(4-Iodophenyl)propanoic acid with long alkyl or alkoxy chains .

科学研究应用

对映选择性合成

2-(4-碘苯基)丙酸在对映选择性合成中发挥着重要作用。在一项研究中,其在合成非甾体类抗炎药(NSAIDs)如布洛芬和洛索洛芬中的应用得到了证明。通过夏普利斯环氧化和催化氢解等方法实现了立体化学的控制,突显了其在创建光学活性芳基丙酸中的重要性 (Hamon, Massy-Westropp, & Newton, 1995)。

药物合成

合成药物化合物通常涉及2-(4-碘苯基)丙酸作为关键中间体。在研究碳水化合物时,它被用作碳水化合物硫代糖苷供体的缩醛保护基,表现出强烈的β-选择性,并有助于生产β-鲁木糖苷,这是一类合成具有挑战性的化合物 (Crich & Bowers, 2006)。

抗炎应用

在一项关注欧洲榉树叶的研究中,分离出了一种与2-(4-碘苯基)丙酸结构相关的化合物,并对其抗炎效果进行了测试。这项研究表明了类似化合物在抗炎研究中的潜在用途 (Ren et al., 2021)。

色谱和对映识别

2-(4-碘苯基)丙酸在色谱和对映识别研究中也具有重要意义。已进行了关于利用高速逆流色谱法对消旋2-(取代苯基)丙酸进行对映分离的研究。这项研究有助于我们了解苯环上取代基如何影响对映识别,这在药物应用中至关重要 (Tong et al., 2016)。

材料科学中的可再生建筑块

在材料科学领域,已经探索了与2-(4-碘苯基)丙酸相关的化合物作为可再生建筑块。一项研究利用了其衍生物菲酸在合成苯并噁嗪端基分子中的应用。这种方法展示了利用这类化合物开发可持续材料的潜力 (Trejo-Machin et al., 2017)。

安全和危害

作用机制

Target of Action

It is structurally similar to 4-iodo-l-phenylalanine , which is used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon .

Mode of Action

4-Iodo-L-phenylalanine is known to alter primary amino acid composition via the opal (UGA) codon .

Biochemical Pathways

It is plausible that it may influence the pathways involving phenylalanine, given its structural similarity to 4-iodo-l-phenylalanine .

Pharmacokinetics

A related compound, 4-iodo-l-phenylalanine, is known to be used in protein engineering , suggesting it may have good bioavailability.

Result of Action

It is plausible that it may have effects similar to those of 4-iodo-l-phenylalanine, which is known to alter primary amino acid composition .

属性

IUPAC Name |

2-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPXUPUAZGKDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

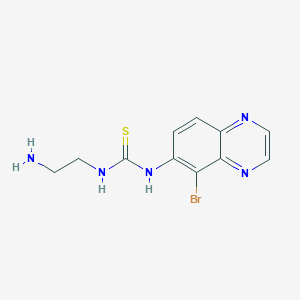

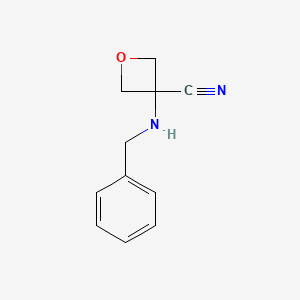

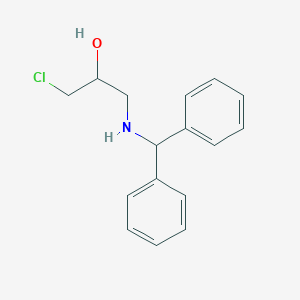

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)